DHFR Inhibitory Selectivity: Human vs. Fungal Enzyme
The unsubstituted parent compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine exhibits differential DHFR inhibitory potency across species, with a Ki of 1 nM against human recombinant DHFR compared to a Ki of 23 nM against Candida albicans DHFR, representing a 23-fold selectivity preference for the human enzyme [1]. This contrasts with the potent inhibition of prokaryotic DHFR observed in 7-substituted derivatives such as AMPQD (Ki = 7.42 nM against E. coli DHFR) [2]. The data indicate that the parent scaffold possesses intrinsic DHFR binding capacity that can be modulated through substitution to achieve either eukaryotic or prokaryotic selectivity.
| Evidence Dimension | DHFR inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM (human DHFR); Ki = 23 nM (C. albicans DHFR) |
| Comparator Or Baseline | Same compound across different enzyme species |
| Quantified Difference | 23-fold higher affinity for human vs. C. albicans DHFR |
| Conditions | Competitive inhibition assay with human recombinant DHFR preincubated for 2 min; C. albicans DHFR inhibition assay |
Why This Matters
Demonstrates that the unsubstituted scaffold has measurable, species-dependent DHFR binding that serves as a baseline for evaluating derivative potency improvements and selectivity engineering.
- [1] BindingDB BDBM50049904. 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine affinity data for human and C. albicans DHFR. View Source
- [2] Srinivasan B, Skolnick J. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase. FEBS J. 2015;282(10):1922-1938. View Source
